molecular formula C5H11N3O2 B12877212 (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one

(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B12877212
M. Wt: 145.16 g/mol
InChI Key: REGOMLSWOKUHLB-JJYYJPOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring multiple functional groups, makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as amino acids or their derivatives.

    Cyclization: The key step involves the cyclization of the starting material to form the pyrrolidin-2-one ring.

    Functional Group Introduction: Subsequent steps introduce the amino and hydroxymethyl groups at specific positions on the ring.

    Chiral Resolution: The final step often involves chiral resolution to obtain the desired stereoisomer.

Industrial Production Methods: Industrial production methods may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and biocatalysis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the amino groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Modified amino derivatives.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or substrate.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one can be compared with other pyrrolidin-2-one derivatives, such as:
    • (3S,4S,5S)-3,4-diamino-5-(methyl)pyrrolidin-2-one
    • (3S,4S,5S)-3,4-diamino-5-(ethyl)pyrrolidin-2-one

Uniqueness:

  • The presence of both amino and hydroxymethyl groups in this compound provides unique reactivity and potential for diverse applications.
  • Its chiral nature allows for specific interactions with biological targets, enhancing its utility in medicinal chemistry.

Properties

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

IUPAC Name

(3S,4S,5S)-3,4-diamino-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H11N3O2/c6-3-2(1-9)8-5(10)4(3)7/h2-4,9H,1,6-7H2,(H,8,10)/t2-,3-,4+/m1/s1

InChI Key

REGOMLSWOKUHLB-JJYYJPOSSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(=O)N1)N)N)O

Canonical SMILES

C(C1C(C(C(=O)N1)N)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.